Butylamine Hydroiodide

Descripción general

Descripción

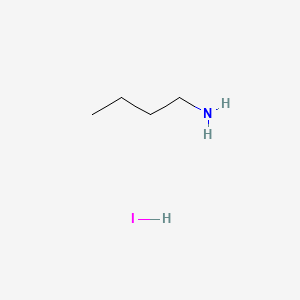

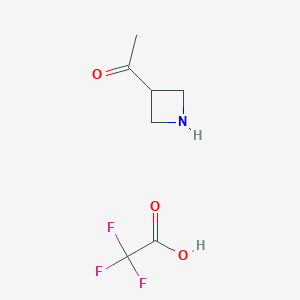

Butylamine Hydroiodide, also known as n-butylammonium iodide or butan-1-amine hydroiodide, is a compound with the molecular formula C4H12IN . It is a colorless or white crystalline solid with a strong, irritating odor . It is soluble in water and organic solvents, but not in alcohols .

Synthesis Analysis

Butylamine Hydroiodide has been used as an additive to improve the efficiency and stability of perovskite solar cells (PSCs). It can also be used as an organic ligand in the formation of organic-inorganic perovskites for light-emitting diodes (LEDs) . A comparative study of the impact of n-butylamine and traditionally used additives on the efficiency of the electrospray ionization (ESI) process for the enhancement of metabolite coverage was performed by direct injection mass spectrometry (MS) analysis in negative mode .

Molecular Structure Analysis

The molecular weight of Butylamine Hydroiodide is 201.05 g/mol . The InChI key is CALQKRVFTWDYDG-UHFFFAOYSA-N . The Canonical SMILES string is CCCCN.I .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Butylamine Hydroiodide .

Physical And Chemical Properties Analysis

Butylamine Hydroiodide has a molecular weight of 201.05 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 2. Its exact mass and monoisotopic mass are 201.00145 g/mol. Its topological polar surface area is 26 Ų. It has a heavy atom count of 6 .

Aplicaciones Científicas De Investigación

Perovskite Solar Cells

Butylamine Hydroiodide can be used as an additive that facilitates an improvement in the efficiency and stability of perovskite solar cells (PSCs) . It plays a crucial role in the formation of the perovskite layer, which is the light-absorbing layer in these types of solar cells .

Light-Emitting Diodes (LEDs)

Butylamine Hydroiodide can also be used as an organic ligand in the formation of organic-inorganic perovskites for light-emitting diodes (LEDs) . These perovskites have shown promise for use in LEDs due to their high luminescence efficiency .

Synthesis of Organic-Inorganic Perovskite Compounds

Butylamine Hydroiodide is used as a raw material for the synthesis of organic-inorganic perovskite compounds . These compounds have a wide range of applications in optoelectronics, including solar cells and LEDs .

Analytical Chemistry

Butylamine Hydroiodide is used in analytical chemistry, particularly in the analysis of various chemical compounds . Its properties make it useful in a variety of analytical techniques .

Safety and Hazards

Butylamine Hydroiodide can cause skin irritation and serious eye irritation. It is recommended to wash hands and face thoroughly after handling, not to eat, drink or smoke when using this product, wear protective gloves/clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and not to breathe dust/fume/gas/mist/vapors/spray .

Mecanismo De Acción

Target of Action

Butylamine Hydroiodide, also known as n-Butylammonium iodide (BAI), is primarily used in the field of materials science . It is particularly used as an additive in the fabrication of perovskite solar cells (PSCs) and as an organic ligand in the formation of organic-inorganic perovskites for light-emitting diodes (LEDs) . Therefore, its primary targets are the perovskite structures in these devices.

Mode of Action

BAI interacts with its targets by facilitating an improvement in the efficiency and stability of PSCs . It hinders the growth of 3D-perovskite grains, dramatically decreasing the roughness of films . This results in the formation of layered perovskite (a.k.a. Ruddlesden–Popper) structures .

Biochemical Pathways

The iodide and bromide-based alkylated halides, including BAI, find applications as precursors for the fabrication of perovskites for photovoltaic applications .

Result of Action

The result of BAI’s action is the formation of more efficient and stable perovskite structures in PSCs and LEDs . This leads to improved performance of these devices, including enhanced energy efficiency .

Action Environment

The action of BAI can be influenced by environmental factors. For instance, its stability can be affected by temperature, as it can decompose to produce toxic nitrogen oxides and hydroiodic acid when heated . Therefore, it should be stored in a cool, dry place, away from heat sources and oxidizing agents .

Propiedades

IUPAC Name |

butan-1-amine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.HI/c1-2-3-4-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALQKRVFTWDYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36945-08-1 | |

| Record name | Butylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does butylamine hydroiodide interact with perovskite materials and what are the downstream effects?

A1: Butylamine hydroiodide can passivate surface defects in perovskite films, specifically those induced by iodine vacancies. [] This passivation occurs through the formation of an ultrathin 2D perovskite layer on the surface of the 3D bulk perovskite. [] This interaction leads to a significant reduction in reverse bias dark current density (Jdark) in perovskite photodiodes. [] Additionally, it enhances photoresponse, particularly under low light conditions, contributing to improved specific detectivity. []

Q2: Are there stability concerns associated with butylamine hydroiodide in perovskite solar cells?

A3: While butylamine hydroiodide can improve certain performance aspects of perovskite solar cells, studies show that devices incorporating 3-guanidinopropanoic acid (GPA) as the organic spacer demonstrate enhanced stability compared to those using butylamine hydroiodide. [] This difference is observed under various conditions, including illumination, thermal stress, storage, and humidity. [] This suggests that while butylamine hydroiodide can be utilized in perovskite solar cells, alternative organic spacers like GPA might offer superior long-term stability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)

![5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1380478.png)

![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)

![3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380490.png)

![[2,4'-Bipyridine]-4-methanamine](/img/structure/B1380492.png)